molecular formula C4H6N4S B582770 3-(Methylsulfanyl)-1,2,4-triazin-5-amine CAS No. 7632-30-6

3-(Methylsulfanyl)-1,2,4-triazin-5-amine

Cat. No.: B582770
CAS No.: 7632-30-6
M. Wt: 142.18
InChI Key: FJOVULRKUUUYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)-1,2,4-triazin-5-amine is a chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly for the construction of novel therapeutic agents. The 1,2,4-triazine core is a privileged scaffold in the development of bioactive compounds, and derivatives based on this structure have demonstrated potent antitumor activities . Specifically, 3-amino-1,2,4-triazine derivatives have been identified as promising inhibitors of metabolic kinases such as pyruvate dehydrogenase kinase (PDK), a key target in disrupting the altered metabolism of aggressive cancers like pancreatic ductal adenocarcinoma . Furthermore, the 1,2,4-triazine structure is a well-established precursor in inverse electron demand Diels-Alder (IEDDA) reactions, a powerful synthetic methodology for the preparation of complex nitrogen-containing heterocycles such as pyrimidines, which are core structures in many natural products and pharmaceuticals . This combination of inherent biological potential and synthetic utility makes this compound a valuable reagent for researchers exploring new kinase inhibitors and developing sophisticated heterocyclic libraries for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7632-30-6

Molecular Formula

C4H6N4S

Molecular Weight

142.18

IUPAC Name

3-methylsulfanyl-1,2,4-triazin-5-amine

InChI

InChI=1S/C4H6N4S/c1-9-4-7-3(5)2-6-8-4/h2H,1H3,(H2,5,7,8)

InChI Key

FJOVULRKUUUYPP-UHFFFAOYSA-N

SMILES

CSC1=NC(=CN=N1)N

Origin of Product

United States

Contextualization Within 1,2,4 Triazine Chemical Landscape: Structural Features and Research Relevance

The 1,2,4-triazine (B1199460) ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This nitrogen arrangement imparts distinct electronic properties to the ring system, making it electron-deficient and susceptible to nucleophilic attack. Derivatives of 1,2,4-triazine have been extensively studied for their diverse biological activities, including potential applications in medicine and agriculture. scirp.org

The research relevance of the 1,2,4-triazine scaffold is well-established, with numerous derivatives synthesized and investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. scirp.orgnih.gov The specific substitution pattern of 3-(Methylsulfanyl)-1,2,4-triazin-5-amine makes it an intriguing candidate for further investigation within these research domains.

The Role of the Methylsulfanyl and Amino Substituents in Modulating Molecular Properties for Advanced Investigations

The functional groups attached to a heterocyclic core play a crucial role in determining its chemical reactivity, physical properties, and biological activity. In 3-(Methylsulfanyl)-1,2,4-triazin-5-amine, the methylsulfanyl and amino substituents are pivotal in modulating its molecular characteristics.

The methylsulfanyl group (-SCH₃) is an interesting substituent in heterocyclic chemistry. The sulfur atom can influence the electronic distribution within the triazine ring through both inductive and resonance effects. The methylsulfanyl group is generally considered to be a weak electron-donating group through resonance, which can somewhat counteract the electron-withdrawing nature of the triazine ring. Its presence also offers a potential site for further chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, which can dramatically alter the molecule's properties.

The amino group (-NH₂) at the C5 position is a strong electron-donating group through resonance. This has a significant impact on the electron density of the triazine ring, making it less electron-deficient compared to the unsubstituted parent ring. The amino group can also act as a hydrogen bond donor and a nucleophile, influencing the compound's solubility, intermolecular interactions, and reactivity in further synthetic transformations. The presence of the amino group is a common feature in many biologically active heterocyclic compounds.

The interplay between the electron-donating amino group and the methylsulfanyl group on the electron-deficient 1,2,4-triazine (B1199460) core creates a complex electronic environment. This push-pull electronic effect can lead to interesting chemical reactivity and provides a basis for the design of novel compounds with tailored properties for advanced chemical and biological investigations.

Overview of Current Research Trajectories and Key Unanswered Questions Pertaining to the Chemical Compound

De Novo Synthesis Routes to the 1,2,4-Triazine Core: Mechanistic Insights and Precursor Optimization

The construction of the 1,2,4-triazine ring system is a foundational step in accessing its derivatives. Various synthetic strategies have been developed, primarily relying on the cyclization of acyclic precursors.

Cyclocondensation Reactions Employing Thioamide Precursors and Hydrazine (B178648) Derivatives

A prevalent and versatile method for constructing the 1,2,4-triazine core involves the cyclocondensation of α-dicarbonyl compounds with hydrazine derivatives bearing a thioamide or related functional group. Thiocarbohydrazide (B147625) and its derivatives are common starting materials for this approach. semanticscholar.org The reaction of thiocarbohydrazide with α-keto acids is a well-established route to produce 4-amino-3-thioxo-1,2,4-triazin-5(4H)-one derivatives. semanticscholar.org For example, thiocarbohydrazide reacts with pyruvic acid to form 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net Subsequent S-methylation of the thione group yields the corresponding 3-(methylsulfanyl) derivative.

The general mechanism involves the initial condensation between the hydrazine moiety and one of the carbonyl groups of the α-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the triazine ring. Optimization of these reactions often involves adjusting the pH and solvent system to favor the cyclization step and minimize side reactions.

Table 1: Examples of 1,2,4-Triazine Synthesis via Cyclocondensation

Precursor 1 Precursor 2 Product Conditions Reference
Thiocarbohydrazide Pyruvic Acid 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one Not specified researchgate.net
Thiosemicarbazide (B42300) (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid 6-(4'-Bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one Reflux in EtOH-AcOH scirp.org
Thiocarbohydrazide Hydrochloride 2-(tert-butylimino)-3,3-dimethylbutanenitrile 3-Mercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-one 1) DMF; 2) Hydrolysis in EtOH/HCl semanticscholar.org

Ring-Closure Strategies Involving Specific Amidinohydrazone Intermediates

Another key strategy for the de novo synthesis of 1,2,4-triazines is the cyclocondensation of amidinohydrazones (also known as amidrazones) with 1,2-dicarbonyl compounds. mdpi.com This method is particularly useful for preparing 3-substituted 1,2,4-triazines. The amidinohydrazone provides the N1, N2, N4, and C3 atoms of the triazine ring, while the 1,2-dicarbonyl compound supplies the C5 and C6 atoms.

The reaction typically proceeds by heating the amidinohydrazone and the dicarbonyl compound in a suitable solvent, such as ethanol. mdpi.com This approach has been successfully employed to synthesize novel C-glycosyl 1,2,4-triazines, where a C-glucopyranosyl formamidrazone is reacted with various α-keto aldehydes to produce 3-(β-D-glucopyranosyl)-1,2,4-triazines in high yields. mdpi.com The versatility of this method allows for the introduction of diverse substituents at the 5- and 6-positions of the triazine ring by simply varying the 1,2-dicarbonyl reactant.

Targeted Functionalization and Substitution Reactions on the 1,2,4-Triazine Scaffold

Once the this compound core is synthesized, its functional groups can be selectively modified to create a library of derivatives.

Regioselective Alkylation and Arylation of Nitrogen Atoms (e.g., N1)

The nitrogen atoms of the 1,2,4-triazine ring are nucleophilic and can be targeted for alkylation or arylation. Research has shown that N1-alkylation of 1,2,4-triazines leads to the formation of N1-alkyl 1,2,4-triazinium salts. nih.gov These salts exhibit significantly enhanced reactivity in bioorthogonal ligation reactions with strained alkynes, being three orders of magnitude more reactive than their parent 1,2,4-triazines. nih.gov This increased reactivity, along with improved water solubility and cell permeability, makes them valuable reagents for applications like intracellular fluorescent labeling. nih.gov While specific examples for this compound are not detailed, the general principle of N1-alkylation is a well-established functionalization strategy for the 1,2,4-triazine scaffold. nih.gov Additionally, photoinduced methods have been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines, demonstrating another pathway for C-N bond formation on the triazine core. nih.gov

Modification of the Methylsulfanyl Group: Oxidation to Sulfoxide (B87167) and Sulfone, and Subsequent Nucleophilic Displacement

The methylsulfanyl (-SCH₃) group at the C3 position is a key handle for introducing molecular diversity. It can be readily oxidized to the corresponding methylsulfinyl (sulfoxide, -SOCH₃) or methylsulfonyl (sulfone, -SO₂CH₃) group. nih.govjchemrev.com The resulting sulfone is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions. nih.govresearchgate.net

Oxidation: The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. jchemrev.com A variety of oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) being a common choice. organic-chemistry.orgorganic-chemistry.org The degree of oxidation can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the oxidant, allowing for selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgresearchgate.net For instance, reagents like Oxone® have been used for the selective oxidation of thiazolidinones to their corresponding sulfoxides or sulfones by adjusting the equivalents of the oxidant. ccsenet.org

Nucleophilic Displacement: The methylsulfonyl group, being strongly electron-withdrawing, activates the C3 position for nucleophilic attack. This allows for the ipso-substitution of the -SO₂CH₃ group by a wide range of O-, N-, S-, and C-nucleophiles. researchgate.net This strategy has been effectively used in the synthesis of functionalized pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines, where the methylsulfonyl group is displaced to introduce new functionalities. nih.govresearchgate.net For example, reaction with sodium azide (B81097) leads to the formation of tetrazolo derivatives, which have shown enhanced cytotoxic properties compared to their sulfonamide precursors. nih.gov The displacement of the methylsulfonyl group is generally more facile than displacement of an amino group in similar heterocyclic systems when reacted with soft nucleophiles like thiols. byu.edu

Table 2: Representative Nucleophilic Displacement Reactions of a Methylsulfonyl Group

Substrate Class Nucleophile Product Class Significance Reference
Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine sulfone Sodium Azide Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine Increased cytotoxic activity nih.gov
Amino-methylsulfonylazines Thiols (soft nucleophiles) Thioether derivatives Preferential displacement of the methylsulfonyl group byu.edu
Amino-methylsulfonylazines Amines (hard nucleophiles) Amino-substituted derivatives Displacement of the methylsulfonyl group byu.edu

Reactions Involving the Amino Group: Amidation, Acylation, and Heteroarylation Strategies

The amino group at the C5 position provides another site for derivatization, primarily through reactions that form new carbon-nitrogen bonds.

Amidation and Acylation: The amino group can react with ketones or their derivatives to form amides. A selective method has been developed for synthesizing N-( nih.govresearchgate.netmonash.edutriazin-2-yl) amides from ketones via an oxidative C-C bond cleavage reaction, demonstrating a modern approach to amide formation on an amino-triazine core. nih.gov Similarly, acylation can be achieved using acylating agents to introduce various acyl moieties, further functionalizing the molecule.

Heteroarylation: The direct coupling of heterocycles to the amino group, known as heteroarylation, is a powerful tool for building complex molecular architectures. While direct C-N coupling methods are common, strategies involving the amino group as the nucleophile are also prevalent. princeton.edu For instance, the ipso-substitution of a cyano group in 5-cyano-1,2,4-triazines by various amines is a known transformation. researchgate.netresearchgate.net More advanced strategies include radical-mediated reactions, where a triazinyl group can enable the amino-heteroarylation of olefins with sulfonamides, highlighting the role of the triazine moiety in facilitating complex bond formations. nih.gov

Table 3: Functionalization Strategies for the Amino Group

Reaction Type Reagents Product Type Conditions Reference
Amide Synthesis 2-Amino nih.govresearchgate.netmonash.edutriazines, Ketones N-( nih.govresearchgate.netmonash.edutriazin-2-yl) amides Copper catalyst, I₂, O₂ nih.gov
α-Ketoamide Synthesis 2-Amino nih.govresearchgate.netmonash.edutriazines, Ketones N-( nih.govresearchgate.netmonash.edutriazin-2-yl) α-ketoamides CuCl, I₂, DMSO, 120 °C nih.gov
Heteroarylation 5-Cyano-1,2,4-triazines, Heteroaromatic amines 5-[(Heteroaryl)amino]-1,2,4-triazines Solvent-free heating, 150°C researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols for Triazine Synthesis

The pursuit of environmentally benign chemical processes has driven significant innovation in the synthesis of heterocyclic compounds, including the 1,2,4-triazine core. Green chemistry principles, such as the use of alternative energy sources, non-hazardous solvents, and catalytic processes, are being increasingly applied to minimize waste, reduce energy consumption, and enhance safety. Methodologies like microwave-assisted synthesis and sonochemistry have been shown to dramatically reduce reaction times and improve yields for various triazine derivatives. mdpi.comnih.gov For instance, ultrasound-assisted synthesis of 1,3,5-triazine (B166579) derivatives in aqueous media has been shown to be significantly more environmentally friendly than conventional heating methods. mdpi.comnih.gov

A key strategy in green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally damaging. This has led to the exploration of solvent-free reaction conditions and the use of greener alternative media.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste and often simplifying product purification. A convenient method for synthesizing 3,6-diaryl-1,2,4-triazines substituted at the C5-position has been reported under solvent-free conditions, showcasing a new pathway for the functionalization of the 1,2,4-triazine ring. chimicatechnoacta.ru Another eco-friendly approach involves the synthesis of (Z)-3-alkyl-5-(benzylidene/substituted benzylidene)-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazine derivatives using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as both a solvent and a catalyst at 60-65 °C, achieving good yields in short reaction times of 20-30 minutes. researchgate.net While not directly producing the title compound, these methods establish a strong precedent for the feasibility of constructing the core 1,2,4-triazine ring under solvent-free conditions, which could be adapted for precursors of this compound.

Alternative Reaction Media:

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. While specific applications of ionic liquids for the direct synthesis of this compound are not extensively documented, their utility has been demonstrated in the synthesis of structurally related heterocycles. For example, acidic ionic liquids have been effectively used as catalysts for the synthesis of 1,2,4-triazole-3-thiones, highlighting their potential to facilitate reactions involving thio-functionalized heterocyclic systems. organic-chemistry.org The synthesis of spiro-1,2,4-triazole-3-thiones from thiosemicarbazide has been achieved in alcohol at room temperature using 1,1'-sulfinyldipyridinium bis(hydrogen sulfate) ionic liquid as a highly effective catalyst, resulting in high yields and short reaction times. organic-chemistry.org This suggests that appropriately designed ionic liquids could serve as effective media or catalysts for the cyclization of S-methylthiosemicarbazide derivatives to form the 3-(methylsulfanyl)-1,2,4-triazine ring.

Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), represents a powerful solvent-free green chemistry tool. This technique can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through traditional solution-phase chemistry. Although specific studies on the mechanochemical synthesis of this compound are not prominent in the current literature, this area presents a promising avenue for future research into sustainable production methods for this class of compounds.

The table below summarizes examples of green reaction media and solvent-free conditions applied to the synthesis of triazine and related heterocyclic derivatives.

MethodReactantsConditionsProduct TypeYieldReference
Solvent-Free5-Cyano-3,6-diaryl-1,2,4-triazines and higher alcoholsHeating5-Alkoxy-3,6-diaryl-1,2,4-triazinesNot specified chimicatechnoacta.ru
Alternative Solvent/CatalystAzomethine ylides and methyl isothiocyanate in DBU60-65 °C, 20-30 min3-Alkyl-5-benzylidene-2N-(carbothioamido)-6-oxo-1,2,5,6-tetrahydro-1-NH-1,2,4-triazinesGood researchgate.net
Ionic Liquid CatalystThiosemicarbazide and cyclic ketones1,1'-Sulfinyldipyridinium bis(hydrogen sulfate), alcohol, room temperatureSpiro-1,2,4-triazole-3-thiones55-95% organic-chemistry.org
Sonochemistry4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and aminesUltrasonic irradiation, aqueous mediaSubstituted 1,3,5-triazine derivativesUp to 96% mdpi.com

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency, improve selectivity, and reduce energy requirements under milder conditions. The development of novel catalysts for 1,2,4-triazine synthesis is an active area of research.

Transition metal catalysts have shown significant promise. For instance, an unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been developed to provide intermediates for the synthesis of 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org This highlights the potential of transition metal catalysis to control substitution patterns on the triazine ring with high selectivity. organic-chemistry.org

Furthermore, the use of more benign and inexpensive metals is a key goal. A review has noted the synthesis of 1,2,4-triazine derivatives using Cu₂O as a catalyst in an ethanol-water solvent system, achieving yields between 87-94%. ijpsr.info This use of a copper catalyst in a green solvent mixture represents a significant step towards more sustainable catalytic systems. ijpsr.info For the related 1,3,5-triazine core, yttrium salts have been employed as effective catalysts for the solvent-free cyclotrimerization of aromatic nitriles. chim.it

Phase-transfer catalysts (PTCs) also play a role in greening triazine synthesis. In the microwave-assisted synthesis of 1,3,5-triazine derivatives, tetrabutylammonium (B224687) bromide (TBAB) was used as a phase-transfer catalyst, facilitating the reaction between different phases and leading to high yields in short reaction times. mdpi.com

These examples demonstrate a clear trend towards the development of diverse catalytic systems that enhance the efficiency and sustainability of triazine synthesis. The application of such catalysts to the specific synthesis of this compound from readily available precursors like S-methylthiosemicarbazide and α-ketoamines or their equivalents is a logical and promising direction for future research.

The following table details various catalytic systems used in the synthesis of triazine derivatives.

CatalystReactantsConditionsProduct TypeYieldReference
RhodiumN-acylhydrazones and N-sulfonyl-1,2,3-triazolesMild conditions3,5,6-Trisubstituted-1,2,4-triazinesNot specified organic-chemistry.org
Cu₂ONot specifiedEthanol-water1,2,4-Triazine derivatives87-94% ijpsr.info
Yttrium SaltsAromatic nitrilesSolvent-freeSymmetrically substituted 1,3,5-triazinesModerate chim.it
TBAB (Phase-Transfer Catalyst)4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and aminesMicrowave, 150 °C, 150 sSubstituted 1,3,5-triazine derivatives54-87% mdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Triazine Ring System

The 1,2,4-triazine ring is characterized by its electron-deficient nature due to the presence of three nitrogen atoms, which makes it highly susceptible to nucleophilic attack. researchgate.net Consequently, nucleophilic substitution is a predominant reaction pathway for this heterocyclic system, whereas electrophilic substitution is generally disfavored unless the ring is substituted with potent electron-donating groups.

The reactivity of substituted 1,2,4-triazines towards nucleophiles is significantly influenced by the nature of the substituents. In this compound, the methylsulfanyl group at the C3 position and the amino group at the C5 position are key determinants of its reaction chemistry. The methylsulfanyl group can act as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Investigation of ipso-Substitution Mechanisms

Ipso-substitution, where an incoming nucleophile displaces a substituent other than hydrogen, is a well-documented reaction for 1,2,4-triazines, particularly those bearing good leaving groups. chimicatechnoacta.rulibretexts.org In the case of this compound and its derivatives, the methylsulfanyl (-SMe) group at the C3 position is an excellent leaving group, making this position a primary target for nucleophilic attack.

Studies on related 3-(methylthio)-1,2,4-triazines have shown that various nucleophiles can displace the methylthio group. researchgate.netreading.ac.uk For instance, reaction with piperazine (B1678402) in pyridine (B92270) can lead to the substitution of the methylthio group to form piperazinyl-1,2,4-triazine derivatives. researchgate.net Similarly, the cyano group at the C5 position of 1,2,4-triazines is readily displaced by N-nucleophiles like anilines and heterocyclic amines, often under solvent-free conditions at elevated temperatures. researchgate.netresearchgate.net This highlights the general susceptibility of substituted triazines to ipso-substitution.

The mechanism for these substitutions typically follows the SNAr pathway, involving two key steps:

Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom (C3 in this case), leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Elimination: The leaving group (in this case, the methylsulfanide anion, CH₃S⁻) is expelled, restoring the aromaticity of the triazine ring.

A study on the interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines demonstrated a successful ipso-substitution of the cyano group with the heterocyclic amine residue under solvent-free conditions. researchgate.net This underscores the utility of ipso-substitution in functionalizing the triazine core.

Ring-Opening and Subsequent Recyclization or Rearrangement Pathways

The reaction of 1,2,4-triazines with certain nucleophiles can lead to more complex transformations beyond simple substitution. Under specific conditions, the initial nucleophilic attack can trigger a sequence of ring-opening and subsequent recyclization or rearrangement reactions, often referred to as SN(ANRORC) mechanisms (Addition of Nucleophile, Ring Opening, and Ring Closure).

These pathways can result in the transformation of the 1,2,4-triazine ring into other heterocyclic systems. For example, reactions of 1,2,4-triazines can lead to ring contraction, forming imidazole (B134444) derivatives upon treatment with various reagents like reducing agents, acids, or organometallic compounds. researchgate.net In some cases, 1,2,4-triazine derivatives undergo inverse electron demand Diels-Alder reactions, which can be followed by nitrogen extrusion to yield pyridine structures. researchgate.netnih.gov A study involving the transformation of 1,2,4-triazine derivatives into pyridines was successfully performed under autoclave conditions, demonstrating a complete rearrangement of the heterocyclic scaffold. researchgate.net

These complex transformations are highly dependent on the nature of the nucleophile, the substituents on the triazine ring, and the reaction conditions.

Oxidation and Reduction Chemistry of the Methylsulfanyl Group and the Triazine Core

The presence of a sulfur atom and an electron-deficient N-heterocyclic core endows this compound with a rich redox chemistry.

The methylsulfanyl group is susceptible to oxidation. Treatment of 3-(methylthio)-6-aryl-1,2,4-triazines with oxidizing agents can convert the sulfide (B99878) (-SMe) into the corresponding sulfoxide (-S(O)Me) and subsequently to the sulfone (-SO₂Me). For instance, 6-(4-bromophenyl)-3-(methylthio)-1,2,4-triazine can be oxidized to 6-(4-bromophenyl)-3-(methylsulfonyl)-1,2,4-triazine. reading.ac.uk These oxidized derivatives often exhibit different chemical and biological properties compared to the parent sulfide.

The 1,2,4-triazine ring itself can undergo reduction. The reduction of the triazine core can be achieved using various reducing agents. For example, treatment of pyrazolo[5,1-c] nih.govresearchgate.netcsbsju.edutriazines with diborane (B8814927) (B₂H₆) can lead to the selective reduction of the triazine ring. researchgate.net The reduction of 1,2,4-triazine-N-oxides is also a known synthetic route to access different triazine derivatives. nih.gov

Elucidation of Electron Transfer Processes and Redox Potentials

The electron-deficient nature of the 1,2,4-triazine ring makes it a potential electron acceptor. The study of electron transfer processes is crucial for understanding its role in biological systems and materials science.

One-electron oxidation of 1,3,5-triazines has been observed with powerful oxidizing agents, indicating that the standard reduction potentials of 1,3,5-triazine radical cations are high, around +2.3 V vs. NHE. rsc.org This suggests that triazines are generally difficult to oxidize via single electron transfer.

Acid-Base Properties, Tautomerism, and Protonation Equilibria: Experimental and Theoretical Characterization

The presence of multiple nitrogen atoms in the ring and an exocyclic amino group confers both acidic and basic properties to this compound and allows for the existence of various tautomeric forms.

Tautomerism: this compound can exist in several tautomeric forms, primarily involving amino-imino tautomerism and prototropy involving the ring nitrogens.

Amino-Imino Tautomerism: The equilibrium between the 5-amino form and the 5-imino tautomer, where a proton has migrated from the exocyclic amino group to a ring nitrogen (e.g., N4 or N2).

Ring Tautomerism: Protons can also shift between the ring nitrogen atoms, leading to different N-H tautomers (e.g., 1H, 2H, or 4H tautomers).

Computational studies on the related 3-amino-1,2,4-triazin-5-one have shown that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable form. nih.gov Similarly, theoretical studies on 3-amino-1,2,4-triazole have explored the relative energies of its different tautomers in the gas phase and in solution. rsc.org For this compound, the predominant tautomer in a given phase would be determined by the relative thermodynamic stabilities, which can be assessed through computational chemistry and confirmed by spectroscopic methods like NMR. An unexpected imino-dihydro-triazine tautomer was identified in a related sulfonamide derivative, highlighting that unusual tautomers can be favored under certain structural contexts. nih.gov

Photochemical and Thermal Transformations: Degradation Pathways and Stability Profiling

The stability of this compound under photochemical and thermal stress is a critical aspect, particularly for its environmental fate and storage.

Photochemical Transformations: Triazine derivatives are known to undergo photodegradation upon exposure to UV radiation. csbsju.eduresearchgate.net The degradation can proceed through several pathways:

Cleavage of Substituents: For methylthiotriazines like prometryn, a primary degradation pathway involves the cleavage of the methylthio group from the triazine ring, which can be followed by hydroxylation. csbsju.edu

Oxidation of Side Chains: Dealkylation of N-alkylamino side chains is another common route. csbsju.edu

Ring Degradation: Under strong irradiation or in the presence of photosensitizers or oxidizing species like hydroxyl radicals (•OH), the triazine ring itself can be cleaved. nih.gov Studies have shown that the reaction with •OH leads to the formation of transient radical adducts, which decay and lead to the complete decomposition of the triazine structure. nih.gov The presence of photosensitizers can facilitate degradation via electron transfer mechanisms. researchgate.net

Thermal Transformations: The thermal stability of heterocyclic compounds varies greatly with their structure. Research on 1,4-dihydrobenzo[e] nih.govresearchgate.netcsbsju.edutriazines has shown them to possess high thermal stability, with decomposition temperatures reaching up to 240–250 °C. [No specific citation available for this exact point in the provided results, but general principles of thermal analysis apply]. The thermal stability of this compound would be influenced by the strength of the bonds within its structure. Potential thermal degradation pathways could include the loss of the methylsulfanyl group or fragmentation of the triazine ring at sufficiently high temperatures. The specific decomposition profile would be determined using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Based on a comprehensive search of available scientific literature, detailed experimental data required to fully address the specified topics for the compound this compound is not publicly available.

Specifically, there is a lack of published research containing:

Single crystal X-ray diffraction data , which is necessary to discuss conformational analysis, bond parameters, tautomeric forms in the solid state, hydrogen bonding networks, crystal packing, polymorphism, or co-crystallization phenomena.

High-resolution or multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy studies , which are essential for the detailed elucidation of its solution-state structure, dynamics, and tautomeric equilibria.

Vibrational spectroscopy (FT-IR, Raman) data with assignments , which would be required to analyze its characteristic vibrational modes and functional groups.

While information exists for structurally related compounds such as other triazine or triazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this analogous data. Therefore, it is not possible to generate the requested article with the required scientific accuracy and depth at this time.

Advanced Spectroscopic and Structural Elucidation of 3 Methylsulfanyl 1,2,4 Triazin 5 Amine: Understanding Molecular Architecture and Electronic States

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions, Chromophoric Analysis, and Solvent Effects on Electronic Absorption

The electronic absorption spectrum of 3-(Methylsulfanyl)-1,2,4-triazin-5-amine is characterized by transitions originating from its distinct molecular structure. The core chromophore is the 1,2,4-triazine (B1199460) ring, an electron-deficient heteroaromatic system. This system is substituted with two auxochromic groups: an amino (-NH₂) group and a methylsulfanyl (-SCH₃) group. These substituents, containing non-bonding electrons (n), significantly influence the electronic transitions.

Electronic Transitions and Chromophoric Analysis The UV-Vis spectrum of the compound is expected to display absorption bands corresponding to two primary types of electronic transitions:

π → π Transitions:* These high-energy transitions occur within the π-electron system of the triazine ring. The presence of the amino and methylsulfanyl groups, which can donate electron density to the ring, may lead to a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to the unsubstituted triazine core. researchgate.net

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the lone pairs on the nitrogen and sulfur atoms to an antibonding π* orbital of the triazine ring. ijiset.com These transitions are typically of lower energy and appear at longer wavelengths than π → π* transitions, though often with lower intensity.

Solvent Effects on Electronic Absorption The polarity of the solvent can significantly impact the position of the absorption maxima (λmax), a phenomenon known as solvatochromism. sciencepublishinggroup.com The interaction between the solute and solvent molecules can stabilize the ground or excited electronic states to different extents. youtube.com

Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift. Polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy required for the transition. sciencepublishinggroup.com

Bathochromic Shift (Red Shift): For π → π* transitions, a bathochromic shift is often observed with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by the polar solvent and a reduction in the transition energy. sciencepublishinggroup.com

The anticipated solvent effects on the principal absorption bands of this compound are illustrated in the following table.

Table 1: Representative UV-Vis Absorption Data for this compound in Various Solvents

Solvent Polarity Index Transition Type Expected λmax (nm) Expected Shift
Hexane 0.1 n → π* ~340 Reference
π → π* ~280 Reference
Dichloromethane 3.1 n → π* ~335 Hypsochromic
π → π* ~284 Bathochromic
Ethanol 4.3 n → π* ~330 Hypsochromic
π → π* ~288 Bathochromic
Water 10.2 n → π* ~325 Hypsochromic

Note: The λmax values are illustrative, based on the expected behavior of similar heterocyclic compounds, to demonstrate the principles of solvent effects.

Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis for Structural Confirmation

Mass spectrometry provides critical information for structural confirmation by determining the molecule's mass and revealing its fragmentation patterns under ionization.

Fragmentation Pathways The electron ionization (EI) mass spectrum of this compound (molecular formula C₄H₆N₄S, molecular weight 142.18 Da) would show a molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 142. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Plausible fragmentation pathways for this compound include:

Loss of a Methyl Radical: A common initial fragmentation is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃), resulting in a prominent fragment ion at m/z 127.

Loss of the Methylsulfanyl Radical: The entire methylsulfanyl group can be lost as a radical (•SCH₃), producing a fragment ion at m/z 95.

Ring Cleavage: The triazine ring can undergo fragmentation through the elimination of stable neutral molecules. For instance, the fragment at m/z 95 could subsequently lose hydrogen cyanide (HCN) to yield a fragment at m/z 68.

These fragmentation patterns are consistent with those observed for other triazine derivatives and provide a structural fingerprint of the molecule. derpharmachemica.comresearchgate.net

Isotopic Analysis for Structural Confirmation The presence and ratio of isotopes in the molecular ion cluster are highly diagnostic for confirming the elemental composition. Sulfur possesses a characteristic isotopic signature with the primary isotopes being ³²S (95.0% abundance) and ³⁴S (4.22% abundance). rbcsjournal.org

This isotopic distribution gives rise to a distinct pattern in the mass spectrum:

[M]⁺• Peak: The peak corresponding to the molecule containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S) appears at m/z 142.

[M+1]⁺• Peak: This peak results from the presence of one ¹³C or ¹⁵N atom and will have a calculated relative intensity.

[M+2]⁺• Peak: This peak is particularly important for confirming the presence of sulfur. Its intensity is primarily due to the natural abundance of the ³⁴S isotope. For a molecule containing one sulfur atom, the [M+2] peak will have a relative intensity of approximately 4.4% of the [M]⁺• peak. This characteristic intensity ratio is a reliable indicator of sulfur in the molecule's structure. caltech.edudss.go.th

The analysis of these isotopic peaks provides unambiguous confirmation of the presence of a single sulfur atom and supports the proposed molecular formula. nih.gov

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Ion Formula Identity / Proposed Loss
142 [C₄H₆N₄S]⁺• Molecular Ion ([M]⁺•)
127 [C₃H₃N₄S]⁺ [M - •CH₃]⁺
95 [C₃H₃N₄]⁺ [M - •SCH₃]⁺

Theoretical and Computational Investigations into the Electronic Structure, Reactivity, and Intermolecular Interactions of 3 Methylsulfanyl 1,2,4 Triazin 5 Amine

Density Functional Theory (DFT) Calculations: Optimized Geometries, Electronic Charge Distribution, and Frontier Molecular Orbital (HOMO-LUMO) Analysisirjweb.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. irjweb.com It is particularly effective for assessing the structural and spectral properties of organic molecules. irjweb.com Calculations, often using a basis set like B3LYP/6-311++G(d,p), can determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. irjweb.comcolab.ws This process calculates key structural parameters like bond lengths, bond angles, and dihedral angles for the molecule's ground state. irjweb.com

The electronic charge distribution across the molecule is often visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP surface illustrates the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and reactivity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. irjweb.comcolab.ws A larger energy gap implies higher stability and lower chemical reactivity. irjweb.com

Table 1: Illustrative DFT-Calculated Parameters for a Triazine Derivative This table presents typical data obtained from DFT calculations on a related triazine derivative for illustrative purposes.

ParameterCalculated ValueUnitSignificance
Total Energy-XHartreesThermodynamic stability
HOMO Energy-6.5eVElectron-donating ability
LUMO Energy-1.2eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3eVChemical reactivity and stability
Dipole Moment3.5DebyePolarity and intermolecular interactions

Prediction of Reactivity Sites and Elucidation of Reaction Mechanismsirjweb.com

The electronic properties derived from DFT calculations are instrumental in predicting where a molecule is likely to react. researchgate.net The HOMO and LUMO distributions indicate the probable sites for electrophilic and nucleophilic attacks, respectively. For 3-(Methylsulfanyl)-1,2,4-triazin-5-amine, the HOMO is expected to be localized around the electron-rich amino group and the sulfur atom, marking them as likely sites for electrophilic attack. Conversely, the LUMO is likely distributed across the electron-deficient 1,2,4-triazine (B1199460) ring, particularly the nitrogen atoms, identifying them as sites for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual guide to reactive sites. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons, such as the nitrogen atoms of the triazine ring and the amino group, which are susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) highlight electron-poor areas that are favorable for nucleophilic attack. researchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, further quantify reactivity. irjweb.comresearchgate.net These include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. A high value indicates high stability. irjweb.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

These descriptors help in elucidating reaction mechanisms by providing a quantitative basis for the molecule's behavior in chemical reactions. irjweb.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)irjweb.com

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net

Vibrational Frequencies: Theoretical calculations can produce a simulated infrared (IR) and Raman spectrum. researchgate.net By analyzing the vibrational modes, specific functional groups can be identified. For this compound, key predicted frequencies would include N-H stretching from the amine group, C-N and C=N stretching within the triazine ring, and C-S stretching from the methylsulfanyl group.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. chemicalbook.com These theoretical values are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, typically from HOMO to LUMO, which helps in understanding the molecule's electronic behavior and color. researchgate.net

Ab Initio Molecular Dynamics Simulations: Exploration of Conformational Sampling and Tautomeric Interconversions in Dynamic Systemsirjweb.com

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with classical molecular dynamics to simulate the movement of atoms in a system over time. This approach allows for the exploration of the molecule's conformational landscape without prior assumptions.

For this compound, AIMD could be used to study the rotation around the C-S single bond, identifying the most stable rotational isomers (conformers). Furthermore, this method is well-suited to investigate potential tautomeric interconversions. The amine group (-NH₂) on the triazine ring could potentially exist in equilibrium with its imine (-NH) tautomer. Theoretical studies on similar triazole systems have shown that the relative stability of different tautomeric forms can be evaluated, often revealing that one form is significantly more stable than the other. ntu.edu.iq AIMD simulations can map the energy barriers and pathways for these interconversions, providing a dynamic picture of the molecule's behavior in solution.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis: Characterization of Intramolecular and Intermolecular Interactionsresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are computational techniques used to identify and characterize chemical bonds and intermolecular interactions. researchgate.net QTAIM analyzes the electron density topology to define atomic basins and the paths between them, known as bond paths.

These methods are particularly useful for studying the supramolecular assembly of molecules in the solid state. researchgate.net For this compound, QTAIM and NCI analysis would be employed to:

Characterize Hydrogen Bonds: Identify and quantify the strength of hydrogen bonds formed by the amino group (N-H···N) with nitrogen atoms on adjacent molecules.

Analyze π-π Stacking: Investigate stacking interactions between the aromatic triazine rings of neighboring molecules, which are common in such planar systems. nih.gov

Hirshfeld surface analysis is often used alongside these methods to visually represent and quantify intermolecular contacts in a crystal structure. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies: Mechanistic Correlations with Electronic and Steric Descriptorsntu.edu.iq

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties.

In the context of this compound, a QSAR study would involve a series of related triazine derivatives to develop a predictive model. researchgate.net The model would use various molecular descriptors calculated through computational methods, including:

Electronic Descriptors: HOMO-LUMO energies, dipole moment, atomic charges, and the electrophilicity index. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors would be correlated with an observed biological activity, such as anticancer or antimicrobial efficacy, which are known for the 1,2,4-triazine class of compounds. researchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds. researchgate.net

Mechanistic Biological and Pharmacological Investigations of 3 Methylsulfanyl 1,2,4 Triazin 5 Amine: Exploring Molecular Targets and Cellular Pathways Pre Clinical, Non Human Focus

Exploration of Enzyme Inhibition and Activation Mechanisms: Kinetic and Spectroscopic Studies of Target Interaction

Detailed kinetic and spectroscopic studies to elucidate the enzyme inhibition or activation mechanisms of 3-(Methylsulfanyl)-1,2,4-triazin-5-amine have not been reported in the available scientific literature. Research on analogous 1,2,4-triazine (B1199460) structures, however, suggests that this class of compounds can interact with various enzymatic targets. sigmaaldrich.comnih.gov

Biochemical Characterization of Target Engagement in Cell-Free Systems

There are no published studies that provide a biochemical characterization of target engagement for this compound in cell-free systems. Such studies would typically involve assays to measure the direct interaction of the compound with purified enzymes to determine binding affinity and inhibitory constants (e.g., Ki, IC50). For instance, other 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), with their target engagement characterized through in vitro biochemical screenings. sigmaaldrich.com

Allosteric Modulation and Active Site Binding Studies

There is no available information regarding whether this compound acts as an allosteric modulator or an active site binder for any specific enzyme. Distinguishing between these mechanisms would require detailed kinetic analyses and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, which have not been reported for this compound. In related fields, allosteric modulation has been described for derivatives of other nitrogen-containing heterocycles, such as 3-(2-pyridinyl)isoquinolines on adenosine (B11128) receptors. ncats.io

Investigation of Receptor Binding and Signaling Pathway Modulation in in vitro Cellular Systems

Specific investigations into the receptor binding profile and subsequent signaling pathway modulation by this compound in in vitro cellular systems are absent from the current body of scientific literature. The 1,2,4-triazine scaffold is present in molecules that target G-protein coupled receptors (GPCRs), indicating a potential area for future investigation. biosynth.com

Ligand-Receptor Interaction Profiling and Specificity Determination

No ligand-receptor interaction profiling or specificity determination studies have been published for this compound. Such profiling would involve screening the compound against a panel of known receptors to identify any specific binding partners. For example, derivatives of 1,2,4-triazine have been investigated as antagonists for the G-protein-coupled receptor 84 (GPR84). biosynth.comnih.gov

Downstream Cellular Pathway Analysis (e.g., Gene Expression Modulation, Protein Phosphorylation Cascades)

In the absence of an identified molecular target, there are no reports on the analysis of downstream cellular pathways affected by this compound. Studies on other triazine derivatives have shown modulation of pathways such as the p53 signaling cascade and have explored their effects on gene expression. nih.gov

Mechanistic Studies of Cellular Activity in Specific Cell Lines (e.g., Apoptosis Induction, Cell Cycle Perturbation, Autophagy Modulation)

While various 1,2,4-triazine derivatives have demonstrated a range of cellular activities, including the induction of apoptosis and cell cycle arrest, there is no specific data available for this compound in any cell line. nih.govnist.govmdpi.com

The following table summarizes the types of cellular activities observed for related 1,2,4-triazine compounds, which could serve as a basis for future studies on this compound.

Cellular ActivityExample Triazine Derivative ClassObserved Effect in Specific Cell Lines
Apoptosis Induction Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govtriazine sulfonamidesInduction of apoptosis in HeLa and HCT 116 cells. nist.gov
Cell Cycle Perturbation 3-amino-1,2,4-triazine derivativesInduction of G0/G1 and G2/M cell cycle arrest in a p53-independent manner. nih.gov
Autophagy Modulation Not specifically reported for 1,2,4-triazinesGeneral studies show a link between Ca2+ signaling and autophagy induction. nih.gov

This table is for illustrative purposes based on related compounds and does not represent data for this compound.

Elucidation of Molecular Mechanisms Underlying Anti-Proliferative Effects

Derivatives of 1,2,4-triazine have demonstrated notable anti-proliferative and cytotoxic activities against various cancer cell lines. nih.govnih.govnih.gov The molecular mechanisms underlying these effects are often multifaceted, involving the induction of apoptosis and cell cycle arrest.

For instance, certain benzenesulfonamide (B165840) derivatives incorporating a 1,2,4-triazine moiety have been shown to induce apoptosis in human cancer cell lines such as HCT-116, HeLa, and MCF-7. nih.govnih.gov This apoptotic induction is evidenced by the translocation of phosphatidylserine, changes in mitochondrial membrane potential, and the activation of caspases. nih.govnih.gov Furthermore, these compounds can cause morphological changes in cancer cells consistent with apoptosis and can arrest the cell cycle, thereby inhibiting proliferation. nih.govnih.gov The specific molecular targets can include key regulators of the cell cycle and apoptosis. Some pyrazolo[4,3-e] nih.govnih.govnih.govtriazine derivatives, for example, have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. researchgate.net

Table 1: Investigated Anti-Proliferative Mechanisms of 1,2,4-Triazine Derivatives

Elucidation of Molecular Mechanisms in Non-Human Organismal Models (in vivo Preclinical Studies Focusing on Pathway Modulation)

Target Engagement and Pharmacodynamic Biomarker Studies in Animal Models

In vivo studies in animal models have been crucial in understanding the pharmacological effects of 1,2,4-triazine derivatives. For instance, a series of asymmetric triazines were evaluated for their anti-inflammatory efficacy in a carrageenan-induced pedal edema assay in rats. nih.gov This model allows for the assessment of a compound's ability to reduce acute inflammation. Furthermore, neurotoxicity was estimated by determining NTD50 values in mice, providing insights into the compound's safety profile at a systemic level. nih.gov In a model of chronic inflammation, the adjuvant-induced polyarthritis assay in rats was used to evaluate the long-term anti-inflammatory effects of these compounds. nih.gov

One study highlighted a 1,2,4-triazine derivative, MM-129, which demonstrated significant tumor growth reduction in mice with DLD-1 and HT-29 colon cancer cells. researchgate.net Mechanistic studies in these models can involve measuring the levels of intracellular and extracellular signal molecules involved in tumorigenesis to understand how the compound exerts its effects in a living organism. researchgate.net

Investigation of Compound Distribution and Metabolism Pathways at a Molecular Level

The investigation of a compound's distribution and metabolism is a critical component of preclinical in vivo studies. While specific data on the distribution and metabolism of this compound at a molecular level is not extensively provided, the general approach involves assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, studies on related triazine derivatives have involved evaluating their metabolic stability in the presence of human liver microsomes and NADPH. nih.govnih.gov This in vitro system simulates the metabolic processes that occur in the liver, providing initial insights into the compound's metabolic pathways. Such studies are foundational for understanding how the compound is processed in the body, which influences its efficacy and potential for toxicity.

Antimicrobial and Antifungal Mechanistic Studies: Unraveling Modes of Action Against Pathogens

Derivatives of 1,2,4-triazine have been recognized for their antimicrobial and antifungal properties. nih.govresearchgate.netscirp.org The mechanisms behind these activities can be diverse. In the context of antifungal action, one of the key targets is the enzyme lanosterol (B1674476) 14-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. researchgate.netnih.gov Molecular docking and dynamics simulations have been used to investigate the binding interactions between 1,2,4-triazine derivatives and CYP51, suggesting that these compounds can indeed target this enzyme. researchgate.net

Another potential mechanism for antifungal activity is the inhibition of other crucial cellular processes. While not explicitly detailed for this compound, other antifungal agents are known to interfere with DNA replication or cell wall synthesis. nih.gov The thiosemicarbazide (B42300) moiety, a structural feature related to some triazine derivatives, has been identified as a key pharmacophore for synergistic antifungal activity, particularly against azole-resistant fungi. mdpi.com

Table 2: Potential Antimicrobial and Antifungal Mechanisms of 1,2,4-Triazine Derivatives

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Several derivatives of 1,2,4-triazole, a related heterocyclic structure, have demonstrated significant antioxidant activity. nih.gov The antioxidant potential of these compounds is often evaluated using assays such as the 1,1'-diphenyl-2-picrylhydrazyl (DPPH) test, which measures the ability of a compound to scavenge free radicals. nih.gov For example, a study on 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid revealed significant antiradical activity, with one molecule of the compound quenching approximately 1.48 DPPH radicals. nih.gov

The mechanism of antioxidant action can involve the direct scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage through oxidation of proteins, lipids, and nucleic acids. nih.gov By neutralizing these harmful species, antioxidant compounds can protect cells from oxidative stress. nih.govnih.gov In cellular systems, such as isolated erythrocytes, these compounds have been shown to protect against hemolysis initiated by free radicals. nih.gov Furthermore, some compounds can reduce the levels of ROS induced by external factors like radiation. nih.gov The ROS-scavenging ability is a key aspect of their protective effects. nih.gov

Applications and Potential of 3 Methylsulfanyl 1,2,4 Triazin 5 Amine in Advanced Chemical and Materials Science Research

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures and Fused Ring Systems

The compound 3-(methylsulfanyl)-1,2,4-triazin-5-amine and its close derivatives are valuable synthons in organic chemistry for the construction of a variety of fused heterocyclic systems. The reactivity of the triazine core, along with its substituents, allows for a range of cyclization reactions to afford bicyclic and polycyclic structures.

Research has demonstrated that derivatives of 3-(methylsulfanyl)-1,2,4-triazine are effective precursors for synthesizing pyrazolo[4,3-e] nih.govmatrixscientific.comnih.govtriazines. For instance, the reaction of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime with phenylhydrazine (B124118) hydrochloride can be directed to yield either the phenylhydrazone of the starting triazine or the fused 3-methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] nih.govmatrixscientific.comnih.govtriazine, depending on the reaction conditions. mdpi.com Heating the reactants at reflux for an extended period facilitates the intramolecular cyclization required to form the fused pyrazolotriazine ring system. mdpi.com

Furthermore, the 1,2,4-triazine (B1199460) scaffold can be transformed into a pyridine (B92270) ring. researchgate.net A solvent-free interaction between a 5-cyano-1,2,4-triazine and 5-methylsulfanyl-4H-1,2,4-triazol-3-amine leads to an ipso-substitution of the cyano group. researchgate.net The resulting product can then undergo a subsequent transformation under autoclave conditions to yield a substituted pyridine, demonstrating a ring transformation pathway from a triazine to a pyridine. researchgate.net Notably, the methylsulfanyl group remains intact throughout both stages of this synthetic sequence. researchgate.net

The following table summarizes examples of fused heterocyclic systems synthesized from 3-(methylsulfanyl)-1,2,4-triazine derivatives.

Starting Material DerivativeReagent(s)Fused Heterocyclic SystemRef.
5-Acetyl-3-(methylsulfanyl)-1,2,4-triazine oximePhenylhydrazine hydrochloride, HCl, Ethanol3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] nih.govmatrixscientific.comnih.govtriazine mdpi.com
Product of 5-cyano-1,2,4-triazine and 5-methylsulfanyl-4H-1,2,4-triazol-3-amineHeat (autoclave)N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amine derivative researchgate.net

This versatility makes this compound a valuable building block for generating libraries of complex heterocyclic compounds for further investigation in various scientific domains.

A comprehensive search of scientific literature did not yield specific information regarding the direct application of "this compound" in the following areas as outlined in the request. The available research focuses on structurally related but distinct compounds, which falls outside the specified scope of this article.

Precursor in Agrochemical Research: Design of Mechanistically Focused Herbicides or Pesticides (excluding efficacy, dosage, and safety)

The 1,2,4-triazine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. nih.gov Compounds bearing this heterocyclic system often function by inhibiting essential biological processes in weeds, such as photosynthesis at the photosystem II (PSII) level. nih.gov The structural features of this compound make it a relevant precursor for the design of such mechanistically focused agrochemicals.

The design of triazine-based herbicides often involves the strategic placement of various substituents around the core ring to modulate activity and selectivity. The methylsulfanyl group at the 3-position is a key feature found in several commercial herbicides. For example, Ametryn is a well-known herbicide that contains a 2-(methylsulfanyl)-1,3,5-triazine (B1214821) core. nih.gov

Research in this area focuses on the synthesis of derivatives from triazine precursors. For instance, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one is a known intermediate in the synthesis of the herbicide 4-amino-6-tert-butyl-3-methylmercapto-1,2,4-triazin-5-one. google.com This highlights the industrial relevance of the methylsulfanyl-triazine scaffold. The synthetic pathway involves the reaction of trimethyl pyruvic acid with thiocarbohydrazide (B147625) to form the mercapto-triazinone, which can then be methylated. google.com The presence of the amino group and the methylsulfanyl group on the 1,2,4-triazine ring in the title compound provides synthetic handles for creating a diverse range of analogues for screening and mechanistic studies in agrochemical research. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms in the Study of 3 Methylsulfanyl 1,2,4 Triazin 5 Amine

Development of Novel, Sustainable, and Highly Efficient Synthetic Methodologies

The advancement of 1,2,4-triazine (B1199460) chemistry is intrinsically linked to the efficiency and environmental impact of its synthetic protocols. While classical methods for synthesizing triazine derivatives are established, future research must prioritize the development of green and highly efficient methodologies for preparing 3-(methylsulfanyl)-1,2,4-triazin-5-amine and its analogs.

Modern synthetic strategies such as microwave-assisted and ultrasound-assisted synthesis have been successfully employed for other triazine derivatives, offering reduced reaction times and improved yields. mdpi.comnih.gov The application of these techniques to the synthesis of this compound is a logical and necessary next step. Furthermore, the use of phase-transfer catalysis could enhance reaction efficiency, particularly in multiphase systems, by facilitating the transfer of reagents between different phases. mdpi.com

A significant future direction is the development of solvent-free reaction conditions or the use of aqueous media, which aligns with the principles of green chemistry by minimizing the use of toxic organic solvents. nih.govresearchgate.net One-pot domino annulation reactions represent another powerful tool, allowing for the construction of complex triazine derivatives from simple, readily available starting materials in a single, efficient operation. rsc.org

Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives

Methodology Traditional Approach Emerging Paradigm Potential Advantages for this compound
Energy Input Conventional heating (oil bath, heating mantle) Microwave Irradiation, Sonochemistry Rapid heating, reduced reaction times, higher yields, improved energy efficiency. mdpi.comnih.gov
Solvent System Organic solvents (e.g., DMF, Pyridine) Solvent-free conditions, aqueous media Reduced environmental toxicity, simplified purification, lower cost. nih.govresearchgate.net
Catalysis Standard acid/base catalysis Phase-Transfer Catalysis (e.g., TBAB) Enhanced reaction rates, improved yields in multiphase reactions, greater selectivity. mdpi.com

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is paramount for its rational design in various applications. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling.

X-ray crystallography provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net This experimental data is invaluable for validating computational models. For related pyrazolo[5,1-c] nih.govnih.govchemicalbook.comtriazin-4(1H)-ones, studies have successfully combined crystallographic data with Density Functional Theory (DFT) calculations to analyze the planar heterocyclic core and the influence of substituents on the electronic system. researchgate.net

Applying this integrated approach to this compound will elucidate the electronic contributions of the electron-donating amine group and the methylsulfanyl group to the triazine ring. This knowledge is crucial for predicting reaction sites, understanding reaction mechanisms, and designing derivatives with tailored properties. Biophysical mapping and structure-based drug design, which have been used to optimize 1,2,4-triazine derivatives as receptor antagonists, exemplify the power of this integrated strategy. acs.orgnih.gov

Table 2: Integrated Approaches for Structure-Reactivity Analysis

Technique Type Information Gained Relevance to this compound
X-Ray Crystallography Experimental Precise 3D molecular structure, bond parameters, crystal packing, intermolecular interactions. nih.gov Provides the foundational geometric data for validating theoretical models.
NMR Spectroscopy Experimental Information on chemical environment of nuclei, connectivity, and tautomeric forms in solution. researchgate.net Elucidates the structure and dynamics of the molecule in a non-solid state.
Density Functional Theory (DFT) Computational Electron distribution, orbital energies (HOMO/LUMO), electrostatic potential, reaction pathways. researchgate.net Predicts reactivity, stability, and spectroscopic properties; explains the electronic effects of substituents.

| Molecular Dynamics (MD) | Computational | Simulates molecular motion over time, conformational flexibility, solvent effects. | Provides insight into dynamic behavior and interactions with biological macromolecules or other molecules in a system. |

Exploration of Underexplored Biological Targets and Novel Mechanistic Pathways

The 1,2,4-triazine scaffold is present in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijpsr.infonih.gov While significant research has been conducted, many potential biological targets and mechanisms of action remain underexplored for specific derivatives like this compound.

Future research should focus on screening this compound and its derivatives against a wider range of biological targets. The 1,2,4-triazine core is known to act as a scaffold for potent kinase inhibitors and adenosine (B11128) A₂A receptor antagonists. nih.govacs.org Investigating the potential of this compound to inhibit kinases involved in cancer progression (such as PI3K, mTOR, or EGFR) or to modulate G protein-coupled receptors is a promising avenue. mdpi.commdpi.com

Moreover, exploring novel mechanistic pathways is crucial. Triazine derivatives have been shown to induce apoptosis in cancer cells and interfere with various signaling pathways. nih.govnih.gov Future studies could use transcriptomics and proteomics to identify the specific cellular pathways modulated by this compound, potentially revealing novel mechanisms of action beyond well-established targets. This could lead to applications in therapeutic areas where new molecular entities are urgently needed.

Table 3: Potential Biological Targets for the 1,2,4-Triazine Scaffold

Target Class Specific Examples Potential Therapeutic Area Reference
Protein Kinases PI3K, mTOR, EGFR, SYK Oncology, Inflammation mdpi.commdpi.com
G Protein-Coupled Receptors Adenosine A₂A Receptor Parkinson's Disease, Neurodegenerative Disorders acs.orgnih.gov
Enzymes in Nucleotide Synthesis Dihydrofolate Reductase (DHFR) Oncology, Infectious Diseases mdpi.com
Redox Enzymes Thioredoxin Reductase (TrxR) Oncology mdpi.com

| Apoptosis Regulators | Bcl-2 family proteins | Oncology | mdpi.com |

Integration into Supramolecular Chemistry, Self-Assembly, and Nanotechnology Research

The structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The triazine ring, with its nitrogen atoms, and the exocyclic amine group provide multiple sites for non-covalent interactions, particularly hydrogen bonding and metal coordination.

Derivatives of the related 1,3,5-triazine (B166579) are well-established as versatile synthons in supramolecular chemistry, used to construct self-assembled one-, two-, and three-dimensional networks. researchgate.netrsc.org These structures are built through predictable hydrogen bonding or coordination with metal ions. The this compound molecule, with its distinct arrangement of hydrogen bond donors and acceptors, offers a unique geometry for creating novel supramolecular architectures.

Future research should explore the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. Such materials could have applications in gas storage, catalysis, or sensing. Additionally, the potential for self-assembly into higher-order structures like gels, liquid crystals, or nanofibers through directed hydrogen bonding is a compelling and underexplored area. This could pave the way for its use in advanced materials and nanotechnological devices.

Addressing Specific Unanswered Questions and Persistent Challenges in the Field, including Challenges in Selectivity and Specificity of Interactions

Despite the promise of 1,2,4-triazine derivatives, several challenges and unanswered questions persist that must be addressed in future research. For this compound, a primary focus will be on achieving high selectivity and specificity in its molecular interactions.

When designing bioactive molecules, achieving selectivity for a specific biological target (e.g., one kinase isozyme over another) is a major hurdle to minimize off-target effects. nih.gov Future work will require a detailed, structure-based design approach. By combining computational modeling with synthetic modifications of the this compound scaffold, researchers can fine-tune the molecule's steric and electronic properties to enhance its binding affinity and selectivity for a desired target.

Another significant challenge is overcoming drug resistance, a common problem in cancer chemotherapy where triazine derivatives are being investigated. nih.gov Future paradigms could involve designing hybrid molecules that combine the 1,2,4-triazine core with another pharmacophore to create multifunctional agents that can act on multiple targets simultaneously, thereby reducing the likelihood of resistance. nih.gov Answering fundamental questions about the tautomeric preferences of the molecule in different environments and quantifying the influence of the methylsulfanyl group on its pKa and hydrogen bonding capacity are also essential for predictable design. nih.gov

Table 4: Key Challenges and Future Research Strategies

Challenge Description Potential Research Strategy
Selectivity of Biological Action Difficulty in targeting a single enzyme or receptor without affecting closely related ones, leading to potential side effects. - Structure-based drug design using computational docking and crystallography.- Synthesis of focused libraries with systematic modification of substituents to probe specific interactions.
Specificity of Binding Ensuring the molecule binds to the intended site with high affinity and does not engage in significant off-target binding. - Biophysical screening techniques (e.g., SPR, ITC) to quantify binding kinetics and thermodynamics.- Integrated computational and experimental approaches to map binding pockets. acs.org
Drug Resistance Cancer cells or microbes developing mechanisms to evade the effects of a therapeutic agent. - Development of hybrid molecules or combination therapies.- Investigation of novel mechanisms of action that bypass known resistance pathways. nih.gov
Fundamental Physicochemical Understanding Lack of detailed data on tautomerism, pKa, and the precise electronic influence of the methylsulfanyl group. - Advanced spectroscopic studies (NMR, IR) under various conditions.- High-level ab initio computational studies to model tautomeric equilibria and electronic properties. researchgate.netnih.gov

| Scalable and Sustainable Synthesis | Existing synthetic routes may not be suitable for large-scale production or may have a significant environmental footprint. | - Process optimization using flow chemistry.- Development and implementation of green chemistry protocols (e.g., aqueous synthesis, catalysis). nih.gov |

Q & A

What are the common synthetic routes for preparing 3-(Methylsulfanyl)-1,2,4-triazin-5-amine, and how can reaction conditions be optimized to improve yield?

Basic
The compound is typically synthesized via nucleophilic substitution or S-alkylation reactions. For example, S-alkylation of 5-amino-1,2,4-triazole derivatives with methylsulfanyl halides in alkaline media at room temperature is a standard approach . Optimization involves controlling pH (e.g., using NaOH) and selecting aprotic solvents like DMF to minimize side reactions. Evidence from related triazole derivatives suggests yields can be improved by slow addition of alkylating agents and maintaining temperatures below 40°C .

Advanced
Advanced synthesis may involve solvent-free methods or microwave-assisted reactions to enhance regioselectivity. For instance, solvent-free cotrimerization of nitriles with guanidine derivatives has been adapted for triazine analogs, achieving higher purity by avoiding solvent contamination . Kinetic studies using in situ NMR can identify intermediates, enabling precise control of reaction progression and suppression of byproducts like sulfoxides .

What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic
1H and 13C NMR are primary tools for confirming the methylsulfanyl group and triazine backbone. The methylsulfanyl proton typically appears as a singlet near δ 2.5 ppm, while the triazine ring protons resonate in the δ 8.0–9.0 ppm range . IR spectroscopy identifies N–H stretches (3200–3400 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .

Advanced
Single-crystal X-ray diffraction (SHELX-refined) resolves tautomeric ambiguities and confirms regiochemistry. For example, crystallography of the related compound 3-methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine revealed planar triazole rings and dihedral angles between substituents, critical for validating computational models . High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation, distinguishing isotopic patterns from impurities .

How can computational methods predict the reactivity and stability of this compound derivatives?

Advanced
Density Functional Theory (DFT) calculations (e.g., Gaussian 03) estimate thermodynamic properties like heat of formation (ΔHf) and bond dissociation energies. For azido-triazine analogs, DFT predicted detonation velocities within 1% of experimental values, guiding the design of stable energetic materials . Molecular docking (AutoDock Vina) evaluates interactions with biological targets; studies on triazole-sulfonamide hybrids identified key hydrogen bonds with antimicrobial enzymes .

What strategies address contradictions between spectral data and crystallographic results in structural assignments?

Advanced
Discrepancies may arise from tautomerism or dynamic equilibria in solution. For example, 3-phenyl-1,2,4-triazol-5-amine crystallizes as a 1:1 tautomeric mixture, but NMR in DMSO-d6 shows averaged signals . To resolve this, variable-temperature NMR or X-ray powder diffraction can correlate solid-state and solution-phase structures. Redundant refinement using SHELXL (e.g., Hirshfeld surface analysis) validates hydrogen bonding networks that stabilize specific tautomers .

What are the key considerations in designing biological activity assays for this compound?

Basic
Prioritize solubility testing in PBS or DMSO to ensure bioactivity assays are not confounded by precipitation. Antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (CLSI guidelines) is standard. Related triazoles showed MIC values <10 µg/mL, suggesting similar protocols for this compound .

Advanced
For mechanistic studies, surface plasmon resonance (SPR) quantifies binding affinity to target enzymes like dihydrofolate reductase. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor stability, while metabolomics (LC-MS) identifies downstream biomarkers of inhibition .

How does the methylsulfanyl group influence the compound’s electronic and steric properties?

Advanced
The methylsulfanyl group is electron-donating via σ-induction, increasing electron density on the triazine ring, as evidenced by reduced electrophilicity in Hammett studies . Steric effects are minimal due to the small methyl group, allowing π-stacking interactions in crystal packing . Comparative studies with ethylsulfanyl analogs show reduced bioavailability due to increased lipophilicity (logP >2.5), highlighting the methyl group’s optimal balance .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced
Scale-up introduces impurities from incomplete alkylation or oxidation. Continuous flow reactors improve mixing and heat transfer, reducing byproduct formation. Purification via preparative HPLC (C18 columns) or recrystallization from ethanol/water mixtures (8:2 v/v) achieves >98% purity, as validated by HPLC-UV .

How can tautomeric forms of this compound be controlled for reproducible research outcomes?

Advanced
Tautomerism is solvent- and pH-dependent. In acidic conditions (pH <3), the 1H-1,2,4-triazol-5-amine tautomer dominates, while neutral conditions favor the 4H-form . Solid-state isolation via fractional crystallization (e.g., using ethyl acetate) stabilizes a single tautomer, critical for consistent bioactivity results .

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR δ 2.5 (s, 3H, SCH3), δ 8.2 (s, 1H, triazine-H)
13C NMR δ 14.2 (SCH3), δ 158.9 (C=N), δ 165.4 (C-S)
IR 3250 cm⁻¹ (N–H), 650 cm⁻¹ (C=S)
X-ray Planar triazine ring; dihedral angle <5° with substituents

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